molecular formula C22H26N4O2 B2483697 4-benzyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide CAS No. 887212-25-1

4-benzyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide

Cat. No.: B2483697
CAS No.: 887212-25-1
M. Wt: 378.476
InChI Key: XRDXJNDDYMCIPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide is a synthetic compound of significant interest in modern medicinal chemistry and drug discovery, designed around the privileged piperazine scaffold. Piperazine derivatives are extensively utilized in pharmaceutical research due to their versatile biological activities and ability to improve drug-like properties . This particular molecule integrates a piperazine carboxamide core with a pyrrolidinone moiety, a structural motif frequently employed in the parallel synthesis of compound libraries for high-throughput screening against various biological targets . Its complex structure makes it a valuable intermediate for exploring novel therapeutic agents. The primary research value of this compound lies in its potential as a key synthetic intermediate or a chemical probe. Researchers can utilize it to investigate structure-activity relationships (SAR), particularly in developing inhibitors for enzyme families such as cytochrome P450 (CYP51, CYP5122A1) which are critical targets in antiparasitic drug discovery . Furthermore, structurally related piperazine-carboxamide compounds have demonstrated potent and selective antagonism of alpha-1 adrenoceptors (α1-AR), which is a relevant mechanism in urological pharmacology . The presence of the 4-benzyl group and the 5-oxo-1-phenylpyrrolidin-3-yl fragment suggests potential for modulating apoptotic pathways in hyperproliferative cell models, as similar compounds have been shown to induce apoptosis independently of their primary receptor-blocking activity . This compound is offered exclusively For Research Use Only, intended for use in laboratory settings to advance the development of new bioactive molecules.

Properties

IUPAC Name

4-benzyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c27-21-15-19(17-26(21)20-9-5-2-6-10-20)23-22(28)25-13-11-24(12-14-25)16-18-7-3-1-4-8-18/h1-10,19H,11-17H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDXJNDDYMCIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the pyrrolidinone ring, which can be synthesized from itaconic acid through a series of transformations. The key steps include the formation of the pyrrolidinone ring and subsequent functionalization to introduce the phenyl group .

The piperazine ring is then introduced through a coupling reaction with the benzyl group. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Substitution reactions often involve halogenating agents like bromine (Br₂) or nucleophiles like sodium azide (NaN₃) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidinone ring can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-benzyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

a) 4-Methyl-N-(p-tolyl)piperazine-1-carboxamide ()

  • Structural Differences: Replaces the benzyl group with a methyl group and the pyrrolidinone moiety with a p-tolyl ring.
  • Activity : Exhibits potent antiproliferative effects against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines, with IC₅₀ values <10 μM. The methyl and p-tolyl groups enhance lipophilicity, facilitating cell membrane penetration .
  • Synthesis Optimization : Achieved 85% yield under solvent-free conditions using silica sulfuric acid (SSA) as a catalyst at 80°C .

b) N-(4-tert-Butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC; )

  • Structural Differences : Features a 3-chloropyridinyl group on piperazine and a tert-butylphenyl carboxamide.
  • Activity: A known TRPM8 ion channel antagonist, used in pain and inflammation studies. The bulky tert-butyl group improves metabolic stability but reduces aqueous solubility .

c) PKM-833 ()

  • Structural Differences : Contains a chroman-4-yl group instead of benzyl and targets fatty acid amide hydrolase (FAAH).
  • Activity : High brain penetration and FAAH inhibition (IC₅₀ = 3.2 nM). The trifluoromethyl group enhances target affinity and pharmacokinetics .
2.2. Compounds with the 5-Oxo-1-phenylpyrrolidin-3-yl Motif

a) Methyl 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylate ()

  • Structural Differences : Integrates a pyrimidine ring instead of piperazine.
  • Synthesis: Prepared via cyclization of enaminone intermediates with acetamidine/benzamidine (50–65% yield) .
  • Activity : Pyrimidine derivatives show moderate antimicrobial activity (MIC = 8–32 µg/mL against S. aureus and E. coli) .

b) 5-Oxo-1-[[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino]pyrrolidine-3-carboxylic Acids ()

  • Structural Differences: Contains a dual pyrrolidinone scaffold.
  • Synthesis : Synthesized via refluxing hydrazides with itaconic acid (69% yield) .
  • Activity: Not explicitly reported, but similar hydrazide derivatives exhibit protease inhibition .
2.3. Piperazine-Carboxamides with Heteroaromatic Substitutions ()

a) 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide

  • Structural Differences : Substitutes benzyl with a chloro-trifluoromethylpyridinyl group and links to a benzoxazine ring.
  • Properties : Molecular weight = 455.8; likely optimized for CNS penetration due to halogenated pyridine .

b) 4-Benzyl-N-{2-[(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide ()

  • Structural Differences: Replaces pyrrolidinone with a thiazole-cyclopentane hybrid.

Key Comparative Insights

Parameter Target Compound 4-Methyl-p-tolyl Analog () BCTC () Pyrimidine-Pyrrolidinone ()
Core Structure Piperazine + pyrrolidinone Piperazine + p-tolyl Piperazine + pyridine Pyrimidine + pyrrolidinone
Key Substituents Benzyl, phenyl Methyl, p-tolyl Chloropyridinyl, t-Bu Pyrimidine carboxylate
Reported Activity N/A (structural focus) Antiproliferative TRPM8 antagonism Antimicrobial
Synthetic Yield Not specified 85% Not specified 50–65%
Molecular Weight ~440 (estimated) ~300 ~360 ~350

Biological Activity

4-benzyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N4O2C_{22}H_{26}N_{4}O_{2}, with a molecular weight of 378.5 g/mol. The compound features a piperazine ring substituted with a pyrrolidinone moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC22H26N4O2
Molecular Weight378.5 g/mol
CAS Number887212-25-1

Synthesis

The synthesis of this compound involves the reaction of 1-benzyl-5-oxo-2-phenylpyrrolidine with various piperazine derivatives. The method typically includes refluxing the reactants in an organic solvent, followed by purification through column chromatography .

Antihistaminic and Anti-inflammatory Properties

Research indicates that compounds similar to 4-benzyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine have shown potential as antihistamines and anti-inflammatory agents. The incorporation of the pyrrolidinone ring enhances these activities, making them suitable candidates for further development in treating allergic and inflammatory conditions .

Antiviral Activity

A study on related piperazine derivatives demonstrated significant antiviral activity against the hepatitis C virus (HCV), particularly through inhibition of the NS5B polymerase enzyme. This suggests that 4-benzyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine might also possess similar antiviral properties, warranting further investigation into its mechanism of action against viral infections .

Antibacterial Activity

Recent research has highlighted the antibacterial potential of piperazine derivatives against various bacterial strains. The structural modifications in compounds like 4-benzyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine may enhance their efficacy against pathogens such as E. coli and Staphylococcus aureus, making them promising candidates for antibiotic development .

Case Study 1: Antiviral Efficacy

In a study focusing on piperazine derivatives, it was found that certain compounds exhibited EC50 values in the nanomolar range against HCV genotypes. This indicates a strong antiviral potential, suggesting that structural elements present in 4-benzyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine could be optimized for enhanced efficacy .

Case Study 2: Antibacterial Activity

Another study investigated a series of N-substituted piperazine derivatives, revealing that modifications to the piperazine ring significantly improved antibacterial activity against Gram-negative bacteria. The findings suggest that similar modifications could be applied to 4-benzyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine to enhance its antibacterial properties .

Q & A

Q. What are the recommended synthetic routes for 4-benzyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, starting with cyclization to form the pyrrolidinone core followed by coupling with a benzyl-piperazine derivative. Key steps include:

  • Pyrrolidinone Formation : Cyclization of precursors like phenylhydrazine derivatives under acidic conditions (e.g., HCl/ethanol) .
  • Piperazine Coupling : Amide bond formation between the pyrrolidinone intermediate and 4-benzylpiperazine-1-carbonyl chloride using coupling agents like EDCI/HOBt .
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and stoichiometric ratios to improve yields (target >70%) and purity (>95%) .

Q. How is structural characterization performed for this compound, and which techniques are most reliable?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and pyrrolidinone carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₂₃H₂₆N₄O₂ requires [M+H]⁺ = 391.2125) .
  • X-ray Crystallography : Advanced for resolving stereochemistry and confirming hydrogen-bonding patterns in the solid state .

Q. What are the primary pharmacological targets of this compound, and how are they identified?

Preliminary studies suggest activity against:

  • Serotonin Receptors (5-HT₁A/2A) : Radioligand binding assays using transfected HEK293 cells (IC₅₀ values in µM range) .
  • Kinase Inhibition : Screening against kinase panels (e.g., EGFR, CDK2) using fluorescence polarization assays .

Q. Which analytical techniques are critical for purity assessment and batch consistency?

  • HPLC-PDA : Reverse-phase C18 columns with gradient elution (ACN/water + 0.1% TFA) to detect impurities (<0.5%) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvent content .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl or phenyl groups) affect bioactivity?

Structure-Activity Relationship (SAR) studies reveal:

Substituent Activity Trend Evidence
4-Chlorophenyl Enhanced 5-HT₂A affinity (IC₅₀ = 0.8 µM)
4-Ethoxyphenyl Reduced kinase inhibition (EGFR IC₅₀ >10 µM)
Benzyl → Cyclopropyl Improved metabolic stability (t₁/₂ >4 hrs in liver microsomes)

Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

  • Assay Validation : Confirm receptor expression levels in cell models (e.g., Western blot for 5-HT₂A) .
  • Buffer Conditions : Test pH (6.5–7.5) and ion concentration effects on binding kinetics .
  • Data Normalization : Use internal controls (e.g., reference ligands like ketanserin for 5-HT₂A) .

Q. What mechanistic insights exist for its enzyme inhibition or receptor modulation?

  • Molecular Docking : The benzyl-piperazine moiety occupies hydrophobic pockets in 5-HT₂A, while the pyrrolidinone carbonyl forms hydrogen bonds with Ser159 .
  • Enzyme Kinetics : Non-competitive inhibition of CDK2 (Ki = 1.2 µM) with slow off-rates (>30 min) .

Q. What strategies are effective in overcoming solubility or bioavailability challenges?

  • Salt Formation : Hydrochloride salts improve aqueous solubility (from <0.1 mg/mL to >5 mg/mL) .
  • Prodrug Design : Esterification of the carboxamide group enhances intestinal absorption in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.